![molecular formula C22H17NO B14416671 5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole CAS No. 83959-82-4](/img/structure/B14416671.png)
5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group and a 1,3-oxazole ring, making it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole typically involves the reaction of biphenyl derivatives with oxazole precursors under controlled conditions. Common synthetic routes include:
Cyclization Reactions: Utilizing biphenyl carboxylic acids and amines to form the oxazole ring.
Condensation Reactions: Combining biphenyl aldehydes with 3-methylphenyl derivatives in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and condensation reactions, optimized for yield and purity. The use of high-pressure reactors and advanced purification techniques ensures the efficient production of the compound.
化学反应分析
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxides.
Reduction: Using reducing agents to modify the oxazole ring.
Substitution: Halogenation and nitration reactions on the biphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
科学研究应用
5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism.
相似化合物的比较
Similar Compounds
N,N′-diphenyl-N,N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine: Known for its hole transport properties in electronic materials.
Tris(methylphenyl)phosphate: Used as a flame retardant and plasticizer.
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole stands out due to its unique combination of a biphenyl group and an oxazole ring, offering distinct chemical and physical properties
属性
CAS 编号 |
83959-82-4 |
|---|---|
分子式 |
C22H17NO |
分子量 |
311.4 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C22H17NO/c1-16-6-5-9-20(14-16)22-23-15-21(24-22)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-15H,1H3 |
InChI 键 |
LGOWJQHJUUYSQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)
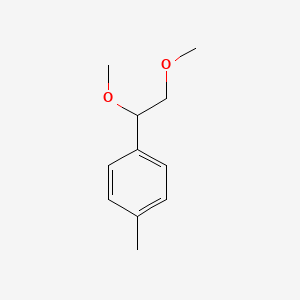

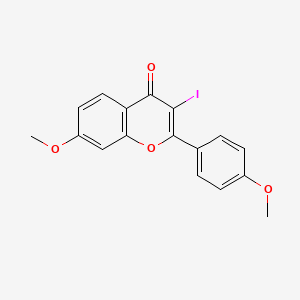
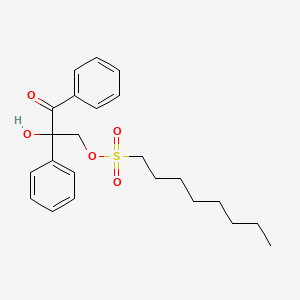
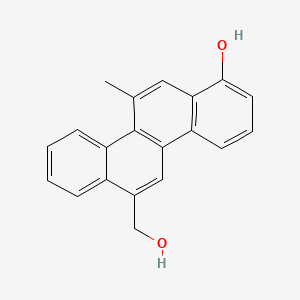
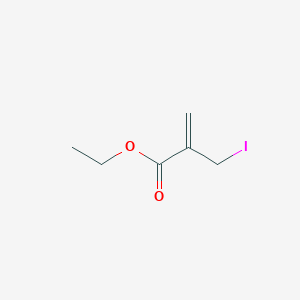
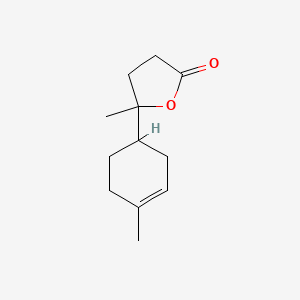


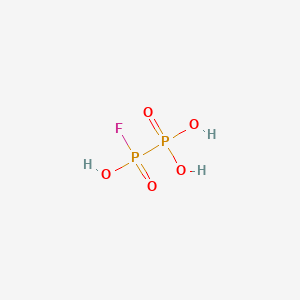
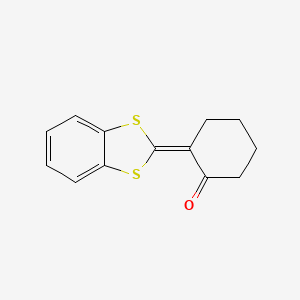
![Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate](/img/structure/B14416643.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-](/img/structure/B14416648.png)
